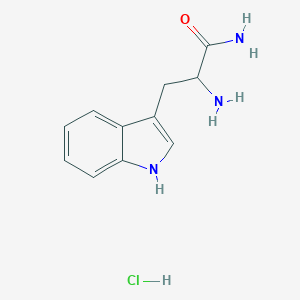

D,L-Tryptophanamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBDANBSEWOYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90915018 | |

| Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95373-47-0 | |

| Record name | 1H-Indole-3-propanamide, alpha-amino-, hydrocloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095373470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Role of D,L-Tryptophanamide Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of a Tryptophan Derivative Poised for Discovery

This technical guide delves into the multifaceted biological roles of D,L-Tryptophanamide hydrochloride, a racemic mixture of the D- and L- enantiomers of tryptophanamide. As a derivative of the essential amino acid tryptophan, this compound stands at the intersection of critical physiological pathways, including neurotransmission, immune modulation, and antimicrobial defense. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its known and potential biological activities, methodologies for its study, and a framework for future research.

Core Concepts: A Derivative of a Versatile Amino Acid

This compound is a synthetic derivative of tryptophan, an essential amino acid renowned for its diverse biological functions. The presence of both D- and L-enantiomers in the racemic mixture suggests a complex biological profile, as each enantiomer may interact differently with stereospecific enzymes and receptors.

-

L-Tryptophanamide: The L-enantiomer is a direct precursor to L-tryptophan, which is the sole dietary precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine)[1][2]. Serotonin plays a pivotal role in regulating mood, sleep, appetite, and various cognitive functions[1][2]. Consequently, L-Tryptophanamide is of significant interest in neuroscience research and for its potential therapeutic applications in mood and sleep disorders.

-

D-Tryptophanamide: The biological roles of D-amino acids are increasingly being recognized. D-tryptophan and its derivatives have been shown to possess immunomodulatory and antimicrobial properties[3][4]. These effects are often mediated through distinct pathways from their L-counterparts, offering unique avenues for therapeutic intervention.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClN₃O | N/A |

| Molecular Weight | 239.70 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in water | N/A |

Biological Roles and Potential Applications

The biological activities of this compound are a composite of the individual actions of its D- and L-enantiomers. While specific data for the racemic mixture is limited, the known functions of its components provide a strong basis for its potential applications.

Neuropharmacology: A Precursor to Serotonin

The L-enantiomer of tryptophanamide can be metabolized to L-tryptophan, which then crosses the blood-brain barrier to serve as the substrate for serotonin synthesis in the central nervous system[1][2][[“]]. The enzymatic conversion of L-tryptophan to serotonin is a well-characterized pathway.

Serotonin Synthesis Pathway

The synthesis of serotonin from L-tryptophan involves a two-step enzymatic process.

Antimicrobial and Antitumor Potential

Derivatives of tryptophan have demonstrated notable antimicrobial and anticancer activities. While direct evidence for this compound is pending, related compounds provide compelling leads.

-

Antimicrobial Activity: D-tryptophan has been shown to exhibit antibacterial effects, particularly under conditions of osmotic stress[3]. Tryptophan-containing peptides are also known for their potent antimicrobial properties[6][7][8][9]. The D-enantiomer within the racemic mixture may contribute to a similar antimicrobial profile.

-

Anticancer Activity: Several studies have highlighted the anticancer potential of tryptophan derivatives[10][11][12][13]. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms.

Table 2: Reported Biological Activities of Tryptophan Derivatives

| Compound Class | Biological Activity | Reported IC₅₀/MIC Values | Reference |

| Tryptophan-based short peptides | Anticancer (HeLa, MCF-7 cells) | IC₅₀: 1.8 - 3.9 µM | [10][12] |

| Tryptophan sulfonamide derivatives | TACE Inhibition | IC₅₀: 80 nM | [14] |

| Tryptanthrin derivatives | Anticancer (various cell lines) | IC₅₀: < 2 µM - 100 µM | [13] |

| Tryptophan-containing peptides | Antimicrobial (various bacteria) | MIC: 1 - 8 µM | [7] |

Enzyme Inhibition

Tryptophan and its derivatives can act as inhibitors of various enzymes. For instance, tryptophan itself can act as a competitive inhibitor for certain amino acid transporters[15]. Tryptophan derivatives have been designed as potent and selective inhibitors of enzymes like TNF-alpha converting enzyme (TACE)[14] and tryptophan 2,3-dioxygenase (TDO)[15][16], which are implicated in inflammatory diseases and cancer.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments.

Quantification of Serotonin and Tryptophan Metabolites by HPLC

This protocol outlines the measurement of tryptophan and its key metabolites, including serotonin, in biological samples such as brain tissue, plasma, or cell culture supernatants.

Workflow for HPLC Analysis

References

- 1. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characteristics of d-Tryptophan as an Antibacterial Agent: Effect of Sodium Chloride Concentration and Temperature on Escherichia coli Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-tryptophan, an eco-friendly natural, safe, and healthy compound with antimicrobial activity against food-borne pathogens: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. bmglabtech.com [bmglabtech.com]

- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 8. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 11. Preparation, Diagnosis and Evaluation of Cyclic-Tryptophan Derivatives as Anti Breast Cancer Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

D,L-Tryptophanamide Hydrochloride: A Technical Evaluation of its Role as a Serotonin Precursor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of D,L-Tryptophanamide hydrochloride and its potential as a precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Serotonin, a critical regulator of mood, sleep, and appetite, is synthesized from the essential amino acid L-tryptophan. This document examines the metabolic pathways, enzymatic conversions, and stereoisomeric considerations involved in the potential transformation of this compound into serotonin. Through a review of available scientific literature, this guide outlines the plausible biochemical routes, summarizes key enzymatic processes, and details experimental methodologies relevant to the investigation of this compound's role in the serotonergic system.

Introduction: The Serotonin Synthesis Pathway

Serotonin is a monoamine neurotransmitter synthesized in the central nervous system and the gastrointestinal tract. The biosynthesis of serotonin from its precursor, L-tryptophan, is a well-established two-step enzymatic process.[1]

-

Hydroxylation: L-tryptophan is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[1]

-

Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin.[1]

The availability of L-tryptophan in the brain is a key factor influencing the rate of serotonin synthesis.

This compound: Structure and Stereochemistry

This compound is a derivative of the amino acid tryptophan. Key structural features include:

-

Tryptophan Backbone: It possesses the fundamental indole ring and amino acid structure of tryptophan.

-

Amide Group: The carboxylic acid group of tryptophan is replaced by an amide group (-CONH2).

-

Hydrochloride Salt: It is supplied as a hydrochloride salt to enhance stability and solubility.

-

Racemic Mixture: The "D,L-" prefix indicates that it is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. The human body predominantly utilizes the L-isomers of amino acids for protein synthesis and as precursors for neurotransmitters.

Metabolic Conversion to a Serotonin Precursor

For this compound to serve as a serotonin precursor, two primary metabolic transformations are required:

-

Hydrolysis of the Amide Bond: The amide group of L-tryptophanamide must be hydrolyzed to a carboxylic acid group to yield L-tryptophan.

-

Stereochemical Conversion (for the D-isomer): The D-tryptophanamide or D-tryptophan must be converted to the biologically active L-tryptophan.

Enzymatic Hydrolysis of L-Tryptophanamide

The conversion of L-tryptophanamide to L-tryptophan is catalyzed by a class of enzymes known as amidases (acylamide amidohydrolases). These enzymes catalyze the hydrolysis of amide bonds.[2] Amidases are widespread in nature, found in prokaryotes and eukaryotes, and can exhibit specificity for various amides, including amino acid amides.[3]

Research has demonstrated the enantioselective hydrolysis of D,L-tryptophanamide to produce L-tryptophan using bacterial amidases. A study on Flavobacterium aquatile showed that the bacterium's amidase could asymmetrically hydrolyze L-tryptophanamide from a racemic mixture, yielding L-tryptophan with high stereoselectivity.[4] This provides direct evidence for the enzymatic machinery capable of converting L-tryptophanamide to the direct serotonin precursor, L-tryptophan.

Metabolic Fate of the D-Isomer

The utilization of the D-isomer is a critical consideration for a racemic mixture. Studies on the metabolism of D-tryptophan have shown that it can be converted to serotonin in the brain. Intraperitoneal administration of both D- and L-tryptophan has been shown to elevate the levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brains of rats.[5][6] The exact enzymatic pathway for the conversion of D-tryptophan to L-tryptophan in mammals is not as well-defined as the primary metabolic routes of L-tryptophan, but it is understood to occur.

Data Summary

Currently, there is a lack of direct quantitative data from in vivo studies in humans or well-established animal models on the conversion efficiency of this compound to serotonin. The available information is primarily qualitative, based on the known functions of amidase enzymes and the metabolic pathways of tryptophan isomers.

Table 1: Summary of Key Metabolic Conversions

| Conversion Step | Reactant | Product | Enzyme Class | Evidence |

| Amide Hydrolysis | L-Tryptophanamide | L-Tryptophan | Amidase | Demonstrated in bacteria with high enantioselectivity.[4] |

| Isomer Conversion | D-Tryptophan | L-Tryptophan | (Various) | Inferred from in vivo studies showing D-tryptophan increases brain serotonin.[5][6] |

| Serotonin Synthesis | L-Tryptophan | 5-Hydroxytryptophan | Tryptophan Hydroxylase | Well-established pathway.[1] |

| Serotonin Synthesis | 5-Hydroxytryptophan | Serotonin | Aromatic L-amino acid decarboxylase | Well-established pathway.[1] |

Experimental Protocols

Investigating the role of this compound as a serotonin precursor would involve a series of well-defined experimental protocols to measure the compound and its metabolites in biological samples.

In Vivo Microdialysis with HPLC-EC for Serotonin Measurement

This protocol allows for the in vivo measurement of extracellular serotonin levels in specific brain regions following the administration of this compound.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum, hippocampus, or prefrontal cortex) under anesthesia.

-

Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 48-72 hours).

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

-

Drug Administration: this compound is administered (e.g., intraperitoneally or orally).

-

Post-Administration Collection: Dialysate collection continues for several hours to monitor changes in serotonin levels.

-

Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC). Serotonin and its metabolite 5-HIAA are separated on a reverse-phase column and quantified by their electrochemical signals.

Tissue Homogenate Analysis for Tryptophan and Metabolites

This protocol is used to measure the total concentration of tryptophan, tryptophanamide, serotonin, and 5-HIAA in brain tissue at a specific time point after administration.

Methodology:

-

Animal Model and Dosing: A cohort of animals is administered this compound. A control group receives a vehicle.

-

Tissue Collection: At a predetermined time after administration, animals are euthanized, and the brains are rapidly dissected and frozen.

-

Tissue Homogenization: The brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract the analytes.

-

Centrifugation: The homogenate is centrifuged to pellet the precipitated protein.

-

Supernatant Analysis: The supernatant is collected and analyzed by HPLC with fluorescence or electrochemical detection for the quantification of tryptophan, tryptophanamide, serotonin, and 5-HIAA.

Enzymatic Hydrolysis for Tryptophan Quantification in Formulations

This protocol can be adapted to measure the release of tryptophan from tryptophanamide.

Methodology:

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable buffer.

-

Enzymatic Digestion: A specific amidase enzyme preparation is added to the sample. The mixture is incubated under optimal conditions (temperature, pH) for the enzyme.

-

Reaction Termination: The enzymatic reaction is stopped (e.g., by adding acid or heat).

-

Quantification of L-Tryptophan: The amount of L-tryptophan produced is quantified using HPLC with a chiral column to separate the D- and L-isomers, or by a standard HPLC method if the enantioselectivity of the enzyme is known.

Visualizations

Signaling Pathway: Conversion to Serotonin

Caption: Proposed metabolic pathway of D,L-Tryptophanamide to Serotonin.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure serotonin.

Conclusion

Based on the available biochemical evidence, this compound is a plausible precursor to serotonin. The L-isomer can likely be converted to L-tryptophan via the action of amidase enzymes, directly entering the serotonin synthesis pathway. The D-isomer also appears to be metabolically convertible to serotonin, although potentially through a different or less efficient route.

For drug development professionals and researchers, this compound represents a compound of interest for modulating the serotonergic system. However, further in vivo studies are necessary to quantify the conversion efficiency, determine the pharmacokinetics and bioavailability, and fully elucidate the metabolic fate of both stereoisomers. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. drkumardiscovery.com [drkumardiscovery.com]

- 2. Amidase - Wikipedia [en.wikipedia.org]

- 3. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CONVERSION OF D‐ AND L‐TRYPTOPHAN TO BRAIN SEROTONIN AND 5‐HYDROXYINDOLEACETIC ACID AND TO BLOOD SEROTONIN1 | Scilit [scilit.com]

- 6. Conversion of D- and L-tryptophan to brain serotonin and 5-hydroxyindoleacetic acid and to blood serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of D,L-Tryptophanamide Hydrochloride in Neuropharmacology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D,L-Tryptophanamide hydrochloride, a racemic mixture of the D- and L-enantiomers of tryptophanamide, represents a valuable chemical tool for neuropharmacology research. As a derivative of the essential amino acid L-tryptophan, a precursor to the neurotransmitter serotonin, this compound and its enantiomers are primarily utilized to investigate the serotonergic system's role in various physiological and pathological processes.[1][2][3] This technical guide provides an in-depth overview of the core applications of this compound, detailing its mechanism of action, presenting hypothetical data frameworks for its characterization, and offering comprehensive experimental protocols for its study.

Introduction: The Role of Tryptophan Derivatives in Neuroscience

L-tryptophan is a critical precursor for the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a key monoamine neurotransmitter implicated in the regulation of mood, cognition, sleep, and appetite.[4][5][6] The metabolic conversion of tryptophan to serotonin is a rate-limiting process, making the availability of tryptophan and its analogs a crucial factor in modulating serotonergic activity.[3][5] Tryptophan derivatives, including this compound, are therefore instrumental in dissecting the intricate functions of the serotonin pathway and its downstream effects.

Beyond the well-established serotonin pathway, tryptophan is also metabolized via the kynurenine pathway, which produces neuroactive metabolites that can influence neuronal function and inflammation.[1][7] The study of tryptophan derivatives allows researchers to probe the delicate balance between these metabolic routes and their implications for neurological and psychiatric disorders.[1][7]

Mechanism of Action

The primary neuropharmacological relevance of this compound stems from its relationship with the serotonin synthesis pathway. The L-enantiomer, L-Tryptophanamide, is expected to be metabolized to L-tryptophan, which can then cross the blood-brain barrier and serve as a direct precursor to serotonin.[6] The D-enantiomer, D-Tryptophanamide, may have distinct metabolic fates and pharmacological activities, potentially influencing neurotransmitter systems through different mechanisms.[8]

The core mechanism involves the enzymatic conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, followed by the decarboxylation of 5-HTP to serotonin by aromatic L-amino acid decarboxylase.[5][9] By providing a source of tryptophan, L-Tryptophanamide can increase the substrate availability for serotonin synthesis, leading to elevated serotonin levels in the brain.

Caption: Serotonin Synthesis Pathway from L-Tryptophanamide.

Quantitative Data Presentation

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Key Neurotransmitter Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Hill Slope (nH) |

| Serotonin Receptors | |||

| 5-HT1A | [³H]8-OH-DPAT | TBD | TBD |

| 5-HT2A | [³H]Ketanserin | TBD | TBD |

| 5-HT2C | [³H]Mesulergine | TBD | TBD |

| Dopamine Receptors | |||

| D1 | [³H]SCH23390 | TBD | TBD |

| D2 | [³H]Raclopride | TBD | TBD |

| D3 | [³H]Spiperone | TBD | TBD |

| NMDA Receptors | |||

| GluN2B | [³H]Ifenprodil | TBD | TBD |

TBD: To Be Determined

Table 2: Hypothetical Functional Activity (IC50/EC50) of this compound in Cell-Based Assays

| Assay Type | Cell Line | Receptor Target | Functional Readout | IC50/EC50 (µM) |

| cAMP Accumulation | HEK293 | 5-HT1A | Inhibition of Forskolin-stimulated cAMP | TBD |

| Calcium Mobilization | CHO-K1 | 5-HT2A | Increase in intracellular Ca²⁺ | TBD |

| Dopamine Uptake | HEK293 | DAT | Inhibition of [³H]Dopamine uptake | TBD |

TBD: To Be Determined

Experimental Protocols

The following are detailed, adaptable protocols for characterizing the neuropharmacological properties of this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol is adapted from standard competitive binding assay methodologies.[10][11][12]

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the target human serotonin receptor subtype.

-

Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).

-

This compound at various concentrations.

-

A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microfilter plates.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Dilute the cell membranes in the assay buffer to a final concentration that provides an adequate signal-to-noise ratio.

-

Radioligand Preparation: Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd).

-

Assay Setup: In each well of the microplate, add the assay buffer, either this compound at a specific concentration, the non-specific binding agent, or buffer for total binding. Add the radioligand solution, followed by the diluted cell membrane preparation to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Use non-linear regression to determine the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caption: Workflow for a Competitive Radioligand Binding Assay.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol is based on established in vivo microdialysis techniques in rodents.[8][13][14][15]

Objective: To measure changes in extracellular levels of serotonin and its metabolites in a specific brain region (e.g., striatum) of a rat following peripheral administration of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Surgical instruments.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for injection.

-

HPLC system with electrochemical or fluorescence detection.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Microdialysis Setup: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection.

-

Post-injection Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter concentrations.

-

Sample Analysis: Analyze the dialysate samples using HPLC to quantify serotonin, 5-HIAA (a serotonin metabolite), and potentially other relevant neurochemicals.

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline and analyze the time course of the effects.

Cell-Based cAMP Assay for GPCR Functional Activity

This protocol is a general guide for assessing the functional activity of this compound at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.[16][17][18][19][20]

Objective: To determine if this compound acts as an agonist or antagonist at a Gi/o-coupled receptor (e.g., 5-HT1A) by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells with the 5-HT1A receptor).

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

A known agonist and antagonist for the target receptor.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture reagents and plates.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Agonist Mode: To test for agonist activity, treat the cells with varying concentrations of this compound.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating them with a known agonist at its EC50 concentration. For Gi/o-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable cAMP signal that can be inhibited by an agonist.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: For agonist mode, plot the cAMP levels against the log concentration of this compound to determine the EC50. For antagonist mode, plot the inhibition of the agonist-induced (or forskolin-stimulated) cAMP response against the log concentration of this compound to determine the IC50.

Caption: Logical Flow for a Cell-Based cAMP Assay.

Conclusion

This compound serves as a valuable research tool for investigating the complexities of the serotonergic system and broader tryptophan metabolism in the central nervous system. While specific pharmacological data for this racemic mixture is limited, the experimental frameworks provided in this guide offer a clear path for its characterization. By employing these methodologies, researchers can elucidate the binding profile, functional activity, and in vivo neurochemical effects of this compound, thereby contributing to a deeper understanding of its potential applications in neuropharmacology and drug development.

References

- 1. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alterations in extracellular tryptophan and dopamine concentrations in rat striatum following peripheral administration of D- and L-tryptophan: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melatonin - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 13. Analysis of amino acids and catecholamines, 5-hydroxytryptamine and their metabolites in brain areas in the rat using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility of D,L-Tryptophanamide Hydrochloride in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of D,L-Tryptophanamide Hydrochloride. Due to the limited availability of direct quantitative data for the D,L-racemate in publicly accessible literature, this document summarizes the available information for the closely related L-enantiomer and provides a detailed experimental protocol for researchers to determine the solubility of this compound in various aqueous media.

Introduction

This compound is a racemic mixture of the D- and L-enantiomers of tryptophanamide hydrochloride. As a derivative of the essential amino acid tryptophan, its physicochemical properties, particularly aqueous solubility, are of significant interest in various fields, including biochemistry, pharmaceutical sciences, and drug development. Solubility is a critical parameter that influences bioavailability, formulation development, and in vitro assay design. This guide aims to provide a central resource on the aqueous solubility of this compound.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively reported. However, data for the L-enantiomer and related tryptophan derivatives can provide valuable insights. The solubility of tryptophan and its derivatives is known to be significantly influenced by pH.[1] Typically, they exhibit a "U" shaped solubility profile with the lowest solubility at the isoelectric point.[1]

Table 1: Aqueous Solubility of L-Tryptophanamide Hydrochloride and Related Compounds

| Compound | Solvent/Aqueous Buffer | pH | Temperature (°C) | Solubility |

| L-Tryptophanamide hydrochloride | Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 5 mg/mL[2] |

| L-Tryptophan | Water | 5.5 - 7.0 | 25 | 11.4 g/L[3] |

| L-Tryptophan | Water | Not Specified | 0 | 0.23 g/L[4] |

| L-Tryptophan | Water | Not Specified | 50 | 17.1 g/L[3] |

| L-Tryptophan | Water | Not Specified | 75 | 27.95 g/L[3] |

| L-Tryptophan | Water | Not Specified | 100 | 49.9 g/L[3] |

Experimental Protocol for Solubility Determination

The following section details a robust experimental protocol for determining the aqueous solubility of this compound using the widely accepted shake-flask method.[5][6]

Principle

An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

Materials and Apparatus

-

This compound (solid powder)

-

Purified water

-

Buffer solutions of desired pH (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8)

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated pH meter

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)

Experimental Procedure

-

Preparation of Aqueous Solutions: Prepare a series of aqueous solutions in which the solubility will be determined. This should include purified water and a range of buffer solutions (e.g., pH 2, 4, 6, 7.4, 9).

-

Addition of Excess Solid: To a series of vials or flasks, add a known volume of the respective aqueous solution. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove all solid particles.

-

Sample Dilution: Immediately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Concentration Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method.

-

UV-Vis Spectrophotometry: Prepare a calibration curve of known concentrations of this compound in the same solvent as the diluted samples. Measure the absorbance of the samples and determine the concentration from the calibration curve. Tryptophan and its derivatives typically have a maximum absorbance around 280 nm.

-

High-Performance Liquid Chromatography (HPLC): Develop and validate an HPLC method for the quantification of this compound. This is often the preferred method due to its higher specificity and sensitivity.[7] Prepare a calibration curve and analyze the samples to determine the concentration.

-

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound across a range of aqueous conditions is limited, the provided information on the L-enantiomer and the detailed experimental protocol offer a strong foundation for researchers. The pH-dependent nature of tryptophan derivatives suggests that the solubility of the D,L-racemate will also be significantly influenced by the pH of the aqueous medium. By following the outlined shake-flask method, scientists and drug development professionals can accurately determine the solubility of this compound, a critical parameter for advancing research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to D,L-Tryptophanamide Hydrochloride

This technical guide provides essential information regarding the physicochemical properties of D,L-Tryptophanamide hydrochloride, a derivative of the essential amino acid tryptophan. This compound serves as a valuable building block in peptide synthesis and is utilized in various research and development applications, including neuroscience and pharmaceutical development.[1]

Physicochemical Properties

This compound is a white to pale cream crystalline powder.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃N₃O·HCl or C₁₁H₁₄ClN₃O | [1][2][3] |

| Molecular Weight | 239.70 g/mol | [1][4][3] |

| CAS Number | 67607-61-8 | [1][4] |

Biochemical Context and Applications

This compound is recognized for its role in biochemical pathways as a derivative of tryptophan.[1] Tryptophan is an essential amino acid and a precursor for the synthesis of the neurotransmitter serotonin.[1] Consequently, this compound is utilized in research focused on mood regulation and mental health.[1]

The following diagram illustrates the logical relationship of this compound to its parent compound and its role as a precursor in a key biochemical pathway.

Caption: Relationship of D,L-Tryptophanamide HCl to Tryptophan and Serotonin.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to the research context and are not standardized in a general sense. Researchers in pharmaceutical development may use it as a starting material in the synthesis of more complex bioactive molecules, while neuroscientists might use it in studies related to serotonin pathways.[1] The specific methodologies would be found in peer-reviewed scientific literature pertaining to those applications.

Handling and Storage

For laboratory use, this compound should be stored at 0-8°C.[1] It is important to handle the compound in accordance with standard laboratory safety procedures.

References

A Technical Guide to the Racemic Nature of D,L-Tryptophanamide Hydrochloride for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Resolution, and Physicochemical Properties of Tryptophanamide Enantiomers

This technical guide provides a comprehensive overview of the racemic nature of D,L-Tryptophanamide hydrochloride, a critical aspect for its application in research and drug development. The distinct pharmacological and physiological effects of individual enantiomers necessitate a thorough understanding of their synthesis, separation, and characterization. This document details experimental protocols for the preparation of the racemic mixture and its resolution into constituent enantiomers, presents key physicochemical data in a comparative format, and illustrates the underlying principles and workflows through detailed diagrams.

Introduction to Chirality in Tryptophanamide

This compound is a chiral molecule existing as a pair of non-superimposable mirror images, the D- and L-enantiomers. While possessing identical chemical formulas and connectivity, these stereoisomers can exhibit profoundly different biological activities. This is due to the stereospecificity of biological systems, such as enzymes and receptors, which often interact preferentially with one enantiomer. Consequently, the therapeutic efficacy of a chiral drug may reside in one enantiomer, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of tryptophanamide hydrochloride is of paramount importance in drug discovery and development.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a two-step process starting from racemic D,L-Tryptophan. The first step involves the esterification of the carboxylic acid group to form the methyl ester, followed by amidation of the ester to the primary amide.

Experimental Protocol: Synthesis of D,L-Tryptophan Methyl Ester Hydrochloride

This protocol is adapted from established methods for the esterification of amino acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D,L-Tryptophan (1 equivalent) in anhydrous methanol (10-15 mL per gram of tryptophan).

-

Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

-

Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The solution should become clear.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from a mixture of methanol and diethyl ether to yield D,L-Tryptophan methyl ester hydrochloride as a white solid.

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of the methyl ester to the primary amide using ammonia.

-

Reaction Setup: Dissolve D,L-Tryptophan methyl ester hydrochloride (1 equivalent) in a saturated solution of ammonia in methanol in a sealed pressure vessel.

-

Reaction: Stir the solution at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent and excess ammonia under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound.

Workflow for the Synthesis of Racemic this compound

Physicochemical Properties of Tryptophanamide Hydrochloride Enantiomers

The separation and characterization of enantiomers rely on their distinct physicochemical properties, particularly their interaction with a chiral environment. The following table summarizes the available data for the individual enantiomers of tryptophanamide hydrochloride.

| Property | L-Tryptophanamide Hydrochloride | D-Tryptophanamide Hydrochloride (estimated) |

| Molecular Formula | C₁₁H₁₄ClN₃O | C₁₁H₁₄ClN₃O |

| Molecular Weight | 239.70 g/mol | 239.70 g/mol |

| Melting Point | 250 °C | ~213-216 °C (value for D-Tryptophan methyl ester HCl) |

| Specific Rotation [α]²⁰/D | +21.0 to +28.0° (c=1, H₂O) | ~ -17 to -19.5° (c=5, methanol; value for D-Tryptophan methyl ester HCl) |

| Appearance | White to light yellow powder | Expected to be a white to off-white powder |

Note: Data for D-Tryptophanamide hydrochloride is estimated based on the properties of the closely related D-Tryptophan methyl ester hydrochloride due to a lack of specific data for the amide.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step for both analytical and preparative purposes. Two common and effective methods for chiral resolution are Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an acidic or basic modifier to improve peak shape (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds). The optimal mobile phase composition should be determined through method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 280 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Principle of Chiral HPLC Separation

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For D,L-Tryptophanamide, an L-amidase can be used to selectively hydrolyze the L-enantiomer to L-Tryptophan, leaving the D-Tryptophanamide unreacted. The resulting mixture of L-Tryptophan and D-Tryptophanamide can then be easily separated based on their different chemical properties (e.g., solubility, charge).

This protocol is based on the findings of a study on the enantioselective hydrolysis of D,L-tryptophanamide using Flavobacterium aquatile.[1]

-

Enzyme Source: A cell-free extract or purified L-amidase from Flavobacterium aquatile.

-

Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0-8.0) containing this compound at a suitable concentration (e.g., 10-50 mM).

-

Enzymatic Reaction: Add the enzyme preparation to the reaction mixture and incubate at an optimal temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by analyzing the formation of L-Tryptophan and the consumption of L-Tryptophanamide using chiral HPLC.

-

Reaction Termination: Once the desired conversion is reached (typically close to 50% to maximize the yield and enantiomeric excess of the remaining D-enantiomer), terminate the reaction by heat inactivation of the enzyme or by acidification.

-

Separation:

-

Adjust the pH of the reaction mixture to facilitate the separation of L-Tryptophan from D-Tryptophanamide. For example, at a specific pH, the difference in solubility or charge between the amino acid and the amino acid amide can be exploited.

-

Alternatively, use ion-exchange chromatography to separate the zwitterionic L-Tryptophan from the cationic D-Tryptophanamide.

-

Workflow for Enzymatic Kinetic Resolution

Biological Context and Signaling Pathways

Tryptophan is a precursor to several important signaling molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway. These pathways are implicated in a wide range of physiological and pathological processes, including mood regulation, immune response, and neurodegeneration. While specific signaling pathways for D- and L-Tryptophanamide are not well-elucidated, it is plausible that they may interact with or modulate the enzymes and transporters involved in tryptophan metabolism. The different stereochemistry of the D- and L-enantiomers could lead to distinct interactions with these biological targets, resulting in different downstream effects.

For instance, L-Tryptophan is actively transported into the brain and serves as the precursor for serotonin synthesis. The biological activity of D-Tryptophan is generally considered to be lower in mammals. The amide functional group in tryptophanamide may alter its transport across cell membranes and its susceptibility to metabolic enzymes compared to tryptophan.

Overview of Tryptophan Metabolic Pathways

Conclusion

The racemic nature of this compound presents both a challenge and an opportunity in its scientific and therapeutic applications. A thorough understanding and implementation of the synthetic and resolution methodologies outlined in this guide are essential for researchers and drug development professionals. The ability to access enantiomerically pure forms of tryptophanamide hydrochloride will facilitate the elucidation of their distinct biological roles and the development of more specific and effective therapeutic agents. Further research into the specific biological targets and mechanisms of action of each enantiomer is warranted to fully unlock their potential.

References

Methodological & Application

Synthesis Protocol for D,L-Tryptophanamide Hydrochloride: An Application Note for Researchers

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed, two-step chemical synthesis protocol for D,L-Tryptophanamide hydrochloride, starting from the precursor D,L-Tryptophan. The methodology is compiled from established chemical literature to ensure reliability and reproducibility for research and development applications.

Introduction

This compound is a key derivative of the essential amino acid D,L-Tryptophan. Its utility is prominent in the field of medicinal chemistry and drug development, where it serves as a versatile building block for the synthesis of complex peptides and other bioactive molecules. The following protocol outlines the esterification of D,L-Tryptophan to its methyl ester hydrochloride, followed by amidation to yield the final tryptophanamide product.

Experimental Protocols

The synthesis is performed in two main stages:

-

Step 1: Synthesis of D,L-Tryptophan Methyl Ester Hydrochloride

-

Step 2: Synthesis of D,L-Tryptophanamide from the Methyl Ester

Step 1: Synthesis of D,L-Tryptophan Methyl Ester Hydrochloride

This procedure details the esterification of D,L-Tryptophan using methanol, with hydrogen chloride gas as a catalyst.

Materials:

-

D,L-Tryptophan

-

Methanol (anhydrous)

-

Hydrogen Chloride (gas)

-

Thionyl chloride (alternative for generating HCl in situ)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Gas dispersion tube

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas dispersion tube, suspend 20.4 g (0.1 mol) of D,L-Tryptophan in 100 mL of anhydrous methanol.

-

Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with vigorous stirring. Alternatively, add thionyl chloride dropwise to the cooled methanol before adding the tryptophan.

-

After the addition of HCl, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be recrystallized from a methanol/ether solvent system to yield pure D,L-Tryptophan methyl ester hydrochloride.[1]

Step 2: Synthesis of D,L-Tryptophanamide

This part of the protocol describes the conversion of the synthesized methyl ester to the corresponding amide.

Materials:

-

D,L-Tryptophan methyl ester hydrochloride

-

Methanol (anhydrous)

-

Sodium methoxide

-

Ammonia (gas)

-

Chloroform

-

Standard laboratory glassware for filtration and crystallization

Procedure:

-

Suspend 13 g of D,L-Tryptophan methyl ester hydrochloride in 50 mL of anhydrous methanol.

-

Neutralize the suspension by adding a solution of sodium methoxide in methanol. The endpoint can be determined using phenolphthalein as an indicator.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Cool the filtrate in an ice bath and saturate it with anhydrous ammonia gas.

-

Seal the reaction vessel and let it stand at room temperature for 6 days to allow the amidation to proceed to completion.[1]

-

After the incubation period, concentrate the reaction mixture in vacuo to remove the solvent and excess ammonia.

-

Triturate the residue with chloroform, followed by crystallization from chloroform to obtain D,L-Tryptophanamide as a crystalline solid.[1]

-

To obtain the final hydrochloride salt, dissolve the purified D,L-Tryptophanamide in a minimal amount of a suitable solvent (e.g., methanol) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration and dried.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Parameter | Value | Reference |

| D,L-Tryptophan Methyl Ester Hydrochloride | Yield | 94% | [1] |

| Melting Point | 225 °C (with decomposition) | [1] | |

| Elemental Analysis (Calculated) | C: 56.6%, H: 5.9%, N: 11.0%, Cl: 13.9% | [1] | |

| Elemental Analysis (Found) | C: 56.5%, H: 6.2%, N: 11.2%, Cl: 13.7% | [1] | |

| D,L-Tryptophanamide | Yield | 8.58 g (from 13 g of ester) | [1] |

| Melting Point | 120-121 °C | [1] | |

| Elemental Analysis (Calculated for C₁₁H₁₃ON₃·0.25H₂O) | C: 63.6%, H: 6.55%, N: 20.2% | [1] | |

| Elemental Analysis (Found) | C: 63.5%, H: 6.4%, N: 20.4% | [1] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

References

Application Notes and Protocols for the Use of D,L-Tryptophanamide Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-Tryptophanamide hydrochloride is a derivative of the essential amino acid tryptophan and serves as a versatile building block in peptide synthesis. Its primary application is in the preparation of peptides with a C-terminal tryptophanamide, a feature often found in bioactive peptides, including antimicrobial peptides (AMPs). The presence of a tryptophan residue at the C-terminus can significantly influence the peptide's interaction with biological membranes and, consequently, its biological activity. For instance, the indole side chain of tryptophan is known to play a crucial role in the membrane activity of cationic antimicrobial and cell-penetrating peptides.[1][2][3][4][5]

These application notes provide detailed protocols for the incorporation of D,L-Tryptophanamide into peptide sequences using both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

Challenges in Tryptophan-Containing Peptide Synthesis

The synthesis of peptides containing tryptophan requires special attention due to the susceptibility of the indole side chain to oxidation and alkylation, particularly under acidic conditions used for cleavage from the resin in SPPS.[6] To mitigate these side reactions, the use of scavengers in the cleavage cocktail is essential. For internal tryptophan residues, the use of a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is highly recommended.[6][7]

Data Presentation: Typical Yields and Purity in Peptide Synthesis

The following table summarizes typical quantitative data expected from well-executed peptide synthesis protocols. It is important to note that actual yields and purities can vary significantly based on the peptide sequence, length, and the specific conditions and reagents used.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Notes |

| Coupling Efficiency per Step | >99% | >95% | Lower efficiency per step in SPPS can drastically reduce the overall yield of the final peptide.[8] |

| Overall Crude Peptide Yield | 50-80% | 40-70% | Yield is highly sequence-dependent. Aggregation can lower yields in SPPS.[9] LPPS may have lower yields due to purification at each step.[10] |

| Purity of Crude Peptide | 50-95% | 70-98% | LPPS often results in higher crude purity due to intermediate purification.[10] |

| Purity after HPLC Purification | >95% to >98% | >95% to >98% | Final purity depends on the effectiveness of the purification method.[8] |

Experimental Protocols

Two primary strategies for using this compound in peptide synthesis are presented: Solution-Phase Peptide Synthesis (LPPS) and a proposed Solid-Phase Peptide Synthesis (SPPS) approach.

Protocol 1: Solution-Phase Peptide Synthesis (LPPS) starting with D,L-Tryptophanamide

This method is a classical approach where the peptide is synthesized in solution, with purification of intermediates after each coupling step.[11][12][13] this compound will serve as the starting nucleophile (the N-terminal residue of the initial dipeptide).

Materials and Reagents:

-

This compound

-

N-α-Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

-

Deprotection reagent: 20% Piperidine in DMF

-

Reagents for purification: Acetonitrile, Water, Trifluoroacetic acid (TFA) for HPLC

Procedure:

-

Preparation of D,L-Tryptophanamide Free Base:

-

Dissolve this compound in a suitable solvent like DMF.

-

Add one equivalent of a base such as DIPEA to neutralize the hydrochloride and form the free amine.

-

-

First Amino Acid Coupling:

-

In a separate reaction vessel, dissolve the first N-α-Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.[6]

-

Add DIPEA (6-10 equivalents) to activate the amino acid.[6]

-

Add the activated amino acid solution to the solution of D,L-Tryptophanamide free base.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification of the Dipeptide:

-

Once the reaction is complete, precipitate the crude dipeptide by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the Fmoc-protected dipeptide-tryptophanamide by column chromatography or recrystallization.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-dipeptide-tryptophanamide in DMF.

-

Add a solution of 20% piperidine in DMF and stir for 20-30 minutes to remove the Fmoc group.[14]

-

Evaporate the solvent and piperidine under reduced pressure.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Deprotection and Purification:

-

After the final coupling and deprotection cycle, purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Solution-Phase Synthesis of a Tripeptide with C-terminal Tryptophanamide

Caption: Workflow for the solution-phase synthesis of a tripeptide ending in tryptophanamide.

Protocol 2: Proposed Solid-Phase Peptide Synthesis (SPPS) with D,L-Tryptophanamide

This protocol outlines a proposed method for SPPS where D,L-Tryptophanamide is first attached to a resin. This would typically involve using a resin with a linker that can react with the amino group of tryptophanamide. A suitable choice would be a resin designed for side-chain attachment, such as a 2-chlorotrityl chloride resin, which can react with amines.

Materials and Reagents:

-

This compound

-

2-Chlorotrityl chloride resin

-

Base: DIPEA

-

Solvents: DMF, DCM

-

N-α-Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)

-

Deprotection reagent: 20% Piperidine in DMF

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5)[6]

-

Diethyl ether

Procedure:

-

Resin Swelling and Preparation:

-

Place the 2-chlorotrityl chloride resin in a reaction vessel.

-

Swell the resin in DCM for at least 30 minutes.[14]

-

-

Immobilization of D,L-Tryptophanamide:

-

Dissolve this compound (1.5-2 equivalents relative to the resin loading) in DMF and neutralize with one equivalent of DIPEA.

-

In a separate vessel, add the swollen resin and the D,L-Tryptophanamide solution.

-

Add an additional 1.5-2 equivalents of DIPEA.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any remaining reactive sites on the resin, add methanol (0.8 mL per gram of resin) and agitate for 15-30 minutes.

-

Wash the resin thoroughly with DCM, DMF, and then DCM again.

-

-

Peptide Chain Elongation (Standard Fmoc-SPPS Cycles):

-

The N-terminus of the attached tryptophanamide is now the starting point for peptide elongation.

-

Coupling: Dissolve the next N-α-Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.[6]

-

Wash the resin with DMF.

-

Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group.[14]

-

Wash the resin with DMF.

-

Repeat the coupling and deprotection cycles for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it.

-

Add a cleavage cocktail suitable for tryptophan-containing peptides, such as Reagent K, to the resin.[6]

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using RP-HPLC.

-

Workflow for Solid-Phase Synthesis of a Peptide with C-terminal Tryptophanamide

References

- 1. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. Effects of tryptophan residues of porcine myeloid antibacterial peptide PMAP-23 on antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of Tryptophan in Transforming an Amphipathic Peptide into a Pseudomonas aeruginosa-Targeted Antimicrobial Peptide | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols: D,L-Tryptophanamide Hydrochloride in Neuroscience Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-Tryptophanamide hydrochloride is a derivative of the essential amino acid tryptophan. As a racemic mixture, it contains both the D- and L-isomers of tryptophanamide hydrochloride. While the biological activities of tryptophan and many of its metabolites are well-documented, particularly their roles in the serotonergic and kynurenine pathways, the specific effects of this compound on neuronal cells are not extensively characterized. The indole structure present in this compound is a common feature in many neuroactive molecules, suggesting its potential to modulate neuronal function, viability, and signaling pathways.

These application notes provide a framework for investigating the potential neuroactive properties of this compound using in vitro neuroscience cell culture models, such as the human neuroblastoma SH-SY5Y cell line. The provided protocols detail methods to assess its effects on neuronal cell viability, its potential neuroprotective properties against common stressors, and its influence on markers of oxidative stress and neuroinflammation.

Potential Applications in Neuroscience Research

-

Screening for Neuroprotective or Neurotoxic Effects: Initial studies can determine the impact of this compound on the viability of neuronal cells. This can identify potential dose-dependent neuroprotective or cytotoxic effects.

-

Investigation of Neuroprotective Mechanisms: In the presence of known neurotoxins (e.g., hydrogen peroxide, amyloid-beta peptides), this compound can be evaluated for its ability to mitigate neuronal cell death, providing insights into its potential therapeutic applications for neurodegenerative diseases.

-

Modulation of Neuronal Signaling Pathways: As a tryptophan analog, this compound may influence pathways regulated by tryptophan and its metabolites, such as the serotonin synthesis pathway or pathways involved in neuroinflammation and oxidative stress.

-

Drug Discovery and Development: These protocols can serve as a basis for the initial screening and characterization of this compound and other novel indole derivatives as potential therapeutic agents for neurological disorders.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experimental protocols. The data presented are hypothetical and for illustrative purposes.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

| Concentration (µM) | Cell Viability (%) (mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 95.7 ± 4.8 |

| 50 | 88.3 ± 6.2 |

| 100 | 75.1 ± 7.3 |

| 250 | 52.4 ± 8.1 |

| 500 | 28.9 ± 6.5 |

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

| Treatment | Cell Viability (%) (mean ± SD) |

| Control | 100 ± 5.2 |

| H₂O₂ (100 µM) | 45.3 ± 6.8 |

| D,L-Tryptophanamide HCl (50 µM) + H₂O₂ (100 µM) | 68.7 ± 7.1 |

| D,L-Tryptophanamide HCl (100 µM) + H₂O₂ (100 µM) | 82.1 ± 6.5 |

Table 3: Effect of this compound on LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells

| Treatment | Nitric Oxide Production (µM) (mean ± SD) |

| Control | 2.1 ± 0.5 |

| LPS (1 µg/mL) | 25.4 ± 2.1 |

| D,L-Tryptophanamide HCl (50 µM) + LPS (1 µg/mL) | 18.7 ± 1.8 |

| D,L-Tryptophanamide HCl (100 µM) + LPS (1 µg/mL) | 12.3 ± 1.5 |

Experimental Protocols

Protocol 1: Assessment of Neuronal Cell Viability (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of SH-SY5Y neuroblastoma cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to achieve the desired final concentrations.

-

Remove the old medium and treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Neuroprotection Assay against Oxidative Stress

Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT solution

-

DMSO

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.

-

Introduce an oxidative stressor, such as H₂O₂, at a final concentration known to induce approximately 50% cell death (e.g., 100 µM, to be optimized for your specific cell line and conditions) for 24 hours.

-

Assess cell viability using the MTT assay as described in Protocol 1.

-

Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound can reduce intracellular ROS levels in neuronal cells under oxidative stress.

Materials:

-

SH-SY5Y cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

H₂O₂

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

-

Phosphate-Buffered Saline (PBS)

-

Black 96-well plates with clear bottoms

-

Fluorescence microplate reader

Procedure:

-

Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

-

Pre-treat cells with this compound for 2 hours.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Induce oxidative stress by adding H₂O₂.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

Monitor the fluorescence at different time points (e.g., every 5 minutes for 1 hour).

Protocol 4: Assessment of Anti-Neuroinflammatory Activity

Objective: To investigate the effect of this compound on the production of inflammatory mediators in microglial cells.

Materials:

-

BV-2 microglial cells (or primary microglia)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

24-well plates

Procedure:

-

Seed BV-2 cells in a 24-well plate.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

Visualizations

Caption: Experimental workflow for assessing the neuroactivity of this compound.

Caption: Potential signaling pathways modulated by this compound in neuronal cells.

Application Notes and Protocols for the Quantification of D,L-Tryptophanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-Tryptophanamide hydrochloride is a racemic mixture of the D- and L-enantiomers of tryptophanamide hydrochloride. As a derivative of the essential amino acid L-tryptophan, its enantiomeric composition and overall purity are critical quality attributes in pharmaceutical development and research applications. Accurate and precise analytical methods are therefore essential for the quantification of the individual enantiomers and the total analyte concentration.

These application notes provide detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) for chiral separation and quantification, UV-Vis Spectrophotometry for the determination of total tryptophanamide concentration, and Titrimetry for a straightforward assay of the hydrochloride salt.

I. Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of the D- and L-enantiomers of Tryptophanamide hydrochloride. A chiral stationary phase is utilized to resolve the enantiomeric pair, allowing for the determination of enantiomeric purity and the concentration of each enantiomer.

Experimental Protocol